molecular formula C8H11ClN2O B1404937 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 854699-35-7

1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1404937
CAS No.: 854699-35-7
M. Wt: 186.64 g/mol
InChI Key: NUQFWNQEWXKIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-isopropyl-5-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Scientific Research Applications

1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride largely depends on its reactivity and the specific context in which it is used. In medicinal chemistry, for example, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can also interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-1-propan-2-ylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQFWNQEWXKIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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